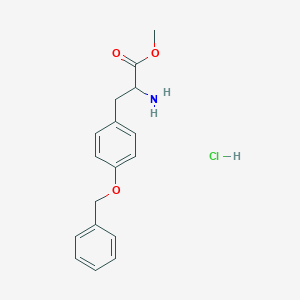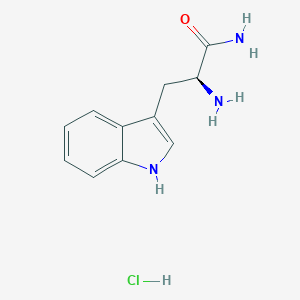
L-Leucine alpha-naphthylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
生化学分析
Biochemical Properties
L-Leucine alpha-naphthylamide interacts with various enzymes, proteins, and other biomolecules. It is recognized by the L-type amino acid transporter 1 (LAT1), which is responsible for its cellular uptake . The structural requirement for recognition by LAT1 includes having a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the mechanistic target of rapamycin (mTOR) signaling pathway, which regulates cell growth and metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it activates mTORC1-mediated signaling, which is a key regulator of cell growth and metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the L-type amino acid transporter 1 (LAT1) . This transporter is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .
準備方法
Synthetic Routes and Reaction Conditions: L-Leucine alpha-naphthylamide can be synthesized through the reaction of L-leucine with alpha-naphthylamine under specific conditions. The process typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-leucine and the amino group of alpha-naphthylamine .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: L-Leucine alpha-naphthylamide undergoes several types of chemical reactions, including hydrolysis and complexation reactions.
Common Reagents and Conditions:
Complexation: this compound reacts with mercuric chloride to form a blue precipitate, indicating its ability to form complexes with metal ions.
Major Products Formed:
科学的研究の応用
L-Leucine alpha-naphthylamide has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of L-Leucine alpha-naphthylamide involves its role as a substrate for leucine aminopeptidase. The enzyme catalyzes the hydrolysis of the amide bond, releasing L-leucine and alpha-naphthylamine. This reaction is often used to measure the activity of leucine aminopeptidase in various biological samples . The molecular targets include the active site of leucine aminopeptidase, where the hydrolysis reaction occurs .
類似化合物との比較
L-Leucine beta-naphthylamide: This compound is also used as a substrate in enzymatic assays and has similar applications in proteomics research.
Glycyl-L-phenylalanine 2-naphthylamide: This compound is used in studies involving lysosomal damage and has applications in the study of lysosomal function and related diseases.
Uniqueness: L-Leucine alpha-naphthylamide is unique in its specific use as a substrate for leucine aminopeptidase, making it particularly valuable in studies focused on this enzyme’s activity. Its ability to form complexes with metal ions also distinguishes it from some other similar compounds .
特性
IUPAC Name |
(2S)-2-amino-4-methyl-N-naphthalen-1-ylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)10-14(17)16(19)18-15-9-5-7-12-6-3-4-8-13(12)15/h3-9,11,14H,10,17H2,1-2H3,(H,18,19)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGDNYIGYOVDNV-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC2=CC=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC2=CC=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427401 |
Source


|
| Record name | L-Leucine alpha-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203793-55-9 |
Source


|
| Record name | L-Leucine alpha-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














